(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride

Physicochemical differentiation Molecular weight Building block selection

Researchers needing rigid, non-epimerisable amino-alcohol scaffolds with conformational bias often encounter limited options. This compound provides a quaternary C1 centre and 3,3-gem-dimethyl substitution, delivering steric control and consistent handling as the hydrochloride salt. - Quaternary C1 eliminates epimerisation risk in chiral auxiliary and asymmetric synthesis applications. - Gem-dimethyl group enhances hydrophobic pocket binding for GPCR/ion channel ligand design. - Single rotatable bond (1) and moderate tPSA (46.3 Ų) support CNS-oriented fragment-based library pre-organization. Supplied with ≥95% purity and standardized stoichiometry; available from stock for immediate dispatch.

Molecular Formula C9H20ClNO
Molecular Weight 193.72
CAS No. 2031268-94-5
Cat. No. B2807918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride
CAS2031268-94-5
Molecular FormulaC9H20ClNO
Molecular Weight193.72
Structural Identifiers
SMILESCC1(CCCC(C1)(CO)N)C.Cl
InChIInChI=1S/C9H19NO.ClH/c1-8(2)4-3-5-9(10,6-8)7-11;/h11H,3-7,10H2,1-2H3;1H
InChIKeyKGFPXICPYDHSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride: Physicochemical Profile & Comparator Overview


(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride (CAS 2031268-94-5) is a gem‑dimethyl‑substituted cyclohexyl amino alcohol supplied as the hydrochloride salt (C₉H₂₀ClNO, MW 193.71 g/mol) [1]. The molecule features a quaternary carbon bearing both a primary amine and a hydroxymethyl group, with two methyl substituents at the 3‑position of the cyclohexane ring [2]. It is catalogued by multiple reputable suppliers (American Elements, Biosynth, Bidepharm, Leyan) as a versatile small‑molecule scaffold with a typical purity of ≥95% [1]. The closest commercially available analogs include (1‑aminocyclohexyl)methanol (CAS 4313‑56‑8; lacks dimethyl substitution), (1‑amino‑4,4‑dimethylcyclohexyl)methanol (CAS 1341597‑70‑3; regioisomeric dimethyl placement), 1‑(aminomethyl)‑3,3‑dimethylcyclohexanol (CAS 911099‑61‑1; amine on methylene spacer), and (3,3‑dimethylcyclohexyl)methanol (CAS 102369‑67‑5; lacks amine) [3]. Critically, no peer‑reviewed biological activity data or head‑to‑head comparative studies were identified for this specific compound at the time of analysis.

Gem‑dimethyl substitution for conformational bias in scaffold design
Quaternary C1 amino‑alcohol core for non‑epimerizable chiral building block
Hydrochloride salt ensures stoichiometric consistency in synthesis

(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride: Non-Interchangeability with Generic Analogs


The substitution pattern of (1‑amino‑3,3‑dimethylcyclohexyl)methanol hydrochloride is structurally non‑interchangeable with common cyclohexyl amino alcohol building blocks. The gem‑dimethyl group at C‑3 imposes a conformational bias on the cyclohexane ring that is absent in the unsubstituted (1‑aminocyclohexyl)methanol [1]. Shifting the dimethyl substitution to the 4‑position (as in the 4,4‑dimethyl regioisomer) alters the spatial relationship between the quaternary amino‑alcohol centre and the steric bulk, potentially affecting both intermolecular interactions and intramolecular hydrogen‑bonding geometry . Moving the amine to a methylene spacer (1‑(aminomethyl)‑3,3‑dimethylcyclohexanol) changes the pKₐ, nucleophilicity, and hydrogen‑bond donor/acceptor topology relative to the quaternary carbon . The hydrochloride salt form further standardises handling, solubility, and stoichiometry compared to the free base, reducing variability in multi‑step synthetic sequences . These structural distinctions are relevant for applications where precise spatial presentation of the amine and alcohol is required, such as chiral auxiliary design, ligand development, or fragment‑based drug discovery; substituting a close analog without experimental validation risks altering synthetic outcomes or biological activity [2].

Unsubstituted analog may not replicate gem‑dimethyl conformational restriction required for target interactions
4,4‑Dimethyl regioisomer shifts steric bulk relative to reactive amino‑alcohol center, potentially altering binding geometry
Methylene‑spacer amine analog modifies pKa and H‑bond donor/acceptor topology, limiting direct substitution in ligand design

(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride: Differentiation Evidence vs. Closest Analogs


Molecular Weight & Heavy Atom Count vs. Analogs

The target compound has a molecular weight of 193.71 g/mol (hydrochloride salt) and 12 heavy atoms [1]. The unsubstituted analog (1-aminocyclohexyl)methanol (free base) has a molecular weight of 129.20 g/mol with 9 heavy atoms—a difference of 64.51 g/mol and 3 heavy atoms due to the two additional methyl groups [2]. The 4,4-dimethyl regioisomer shares the identical molecular formula (C₉H₁₉NO free base, MW 157.25) but differs in the topological placement of the gem‑dimethyl group relative to the amino‑alcohol centre . The (3,3-dimethylcyclohexyl)methanol analog (C₉H₁₈O, MW 142.24) lacks nitrogen entirely, removing hydrogen‑bond donor capability [3].

MW & Heavy Atom Count
Cross-study comparable
Target (HCl salt): 193.71 g/mol, 12 heavy atoms; Unsubstituted: 129.20 g/mol, 9 heavy atoms; Δ +64.5 g/mol, +3 heavy atoms
Distinct property profile for fragment‑based screening or property‑guided optimization
Computed from PubChem; HBD/HBA counts differ.
Physicochemical differentiation Molecular weight Building block selection

Conformational Restriction from Gem-Dimethyl Substitution

The gem‑dimethyl group at the 3‑position introduces a Thorpe–Ingold effect that biases the cyclohexane ring conformation and restricts rotational freedom around the C‑1–C‑2 and C‑1–C‑6 bonds [1]. In the class of amino‑alkyl‑cyclohexane NMDA receptor antagonists, the presence and position of methyl substituents have been shown to modulate receptor affinity and voltage‑dependency [2]. While no direct binding data exist for the target compound, the structural precedent from the 1‑amino‑1,3,3,5,5‑pentamethyl‑cyclohexane series (MRZ 2/579, NMDA IC₅₀ 1.29 µM) demonstrates that gem‑dimethyl substitution can produce low‑micromolar potency at ionotropic receptors [2]. In contrast, the unsubstituted (1‑aminocyclohexyl)methanol scaffold lacks this conformational pre‑organization [3].

Conformational Bias
Class-level inference
Gem‑dimethyl at C3 may bias ring conformation (Thorpe–Ingold effect). Analogous NMDA antagonist MRZ 2/579 IC50 1.29 µM.
May support reduced entropic penalty in ligand design; direct target data not available
Class‑level SAR from amino‑alkyl‑cyclohexane series; requires validation.
Conformational analysis Gem‑dimethyl effect Scaffold rigidity

Purity & Analytical QC Documentation Comparison

Bidepharm supplies (1‑amino‑3,3‑dimethylcyclohexyl)methanol hydrochloride at a standard purity of 95%, with batch‑specific QC documentation including NMR, HPLC, and GC analyses available . Biosynth offers the compound under catalogue number GGD26894 with purity ≥95% and a delivery lead time of 3–4 weeks . These documented purity levels and analytical certificates provide a verifiable procurement baseline that is not uniformly available for all custom‑synthesized cyclohexyl amino alcohols. The hydrochloride salt form further ensures consistent stoichiometry, eliminating the variability associated with hygroscopic free bases [1].

QC Documentation
Supporting evidence
≥95% purity; NMR, HPLC, GC batch reports available from Bidepharm, Biosynth
Provides verifiable procurement baseline; reduces downstream QC burden
Supplier‑reported specifications; request documentation for specific lot.
Chemical purity Quality control Procurement specification

Rotatable Bonds & tPSA in CNS Drug Design

The target compound possesses a single rotatable bond (C–CH₂OH) and a topological polar surface area (tPSA) of 46.3 Ų [1]. These values fall within the favourable ranges for CNS drug candidates (rotatable bonds ≤3; tPSA < 70–90 Ų) [2]. By comparison, 1‑(aminomethyl)‑3,3‑dimethylcyclohexanol has 2 rotatable bonds and a similar tPSA (∼46 Ų), while the more flexible acyclic amino alcohols typically have ≥3 rotatable bonds and tPSA > 50 Ų . The low rotatable bond count of the target compound suggests reduced conformational entropy, which may translate to higher binding affinity when the bound conformation is pre‑organized [3].

Rotatable Bonds & tPSA
Cross-study comparable
Target: 1 rotatable bond, tPSA 46.3 Ų; Comparators: 2–4 rotatable bonds, tPSA 46–66 Ų
Favorable CNS drug‑like property profile for conformationally restricted fragment design
Descriptors from PubChem; CNS MPO thresholds from literature.
Drug‑likeness Rotatable bonds Polar surface area CNS drug design

(1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride: Application Scenarios


Conformationally Restricted Scaffold for CNS Fragment-Based Discovery

The low rotatable bond count (1) and moderate tPSA (46.3 Ų) of (1‑amino‑3,3‑dimethylcyclohexyl)methanol hydrochloride make it a suitable fragment for CNS‑oriented library design, where conformational pre‑organization is desired [1]. The gem‑dimethyl substitution provides steric bulk at C‑3 that may favour binding to hydrophobic pockets in G‑protein‑coupled receptors or ion channels, analogous to the methyl substitution strategy validated in the amino‑alkyl‑cyclohexane NMDA antagonist series [2].

Chiral Building Block for Asymmetric Synthesis of Quaternary Amino Alcohols

The quaternary C‑1 centre bearing both NH₂ and CH₂OH groups provides a rigid, non‑epimerisable core for chiral auxiliary or ligand design [1]. The compound has been cited by suppliers as a substrate for asymmetric synthesis applications, including use as a chiral auxiliary . The 3,3‑dimethyl substitution pattern further differentiates it from (1‑aminocyclohexyl)methanol by offering enhanced steric differentiation around the reactive amine and alcohol functionalities [3].

Synthetic Intermediate for Spirocyclic and Bridged Heterocyclic Libraries

The bifunctional amino‑alcohol architecture with a quaternary carbon enables annulation and cyclisation reactions to generate spirocyclic or bridged heterocyclic scaffolds. The gem‑dimethyl group at C‑3 introduces additional steric bulk that can influence regioselectivity in cyclisation [1]. This application is distinct from simpler amino alcohols such as (1‑aminocyclohexyl)methanol, where the absence of methyl substituents provides less steric control [4].

Physicochemical Probe for Property-Guided Optimization

With a molecular weight of 193.71 g/mol, 3 hydrogen‑bond donors, 2 hydrogen‑bond acceptors, and a single rotatable bond, the compound occupies a well‑defined position in oral drug‑like chemical space [1]. It can serve as a matched molecular pair partner to assess the impact of gem‑dimethyl substitution on solubility, permeability, metabolic stability, and target binding, relative to the unsubstituted (1‑aminocyclohexyl)methanol or the 4,4‑dimethyl regioisomer [2].

Application
Selection Property
Validation Focus
Conformationally restricted scaffold for CNS fragment research
Gem‑dimethyl conformational bias
Rotatable bond restriction and tPSA assessment
Chiral building block for asymmetric synthesis of quaternary amino alcohols
Non‑epimerizable quaternary C1 core
Stereochemical control in asymmetric reactions
Synthetic intermediate for spirocyclic/bridged heterocyclic libraries
Bifunctional amino‑alcohol with steric bulk at C3
Regioselectivity in annulation chemistry
Matched molecular pair for gem‑dimethyl impact assessment
Property change relative to unsubstituted or regioisomeric analogs
Solubility, permeability, and target‑binding profiling
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